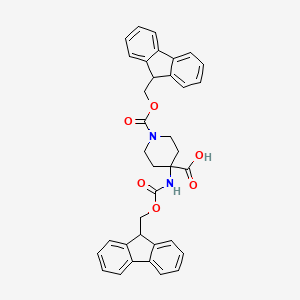

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O6 and its molecular weight is 588.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- The Fmoc moiety, due to its inherent hydrophobicity and aromaticity, promotes the self-assembly of these building blocks .

- The Fmoc-Pip(Fmoc)-OH interactions are crucial for material fabrication, drug delivery, and bio-templating .

- For example, Fmoc-modified peptides have been explored as scaffolds for tissue engineering and wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生物活性

The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid (commonly referred to as Fmoc-Amino-Piperidine) is a synthetic organic molecule notable for its applications in medicinal chemistry, particularly in the synthesis of peptides and as a potential therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N2O4, with a molecular weight of approximately 351.40 g/mol. The structure features multiple functional groups, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N2O4 |

| Molecular Weight | 351.40 g/mol |

| Melting Point | 187 °C |

The biological activity of Fmoc-Amino-Piperidine primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The fluorenyl group enhances binding affinity to hydrophobic pockets within proteins, while the piperidine moiety may facilitate interactions through hydrogen bonding and steric effects. This dual mechanism allows the compound to modulate the activity of target proteins effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, which share structural similarities with Fmoc-Amino-Piperidine. For instance, compounds derived from fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as lead compounds for developing new antibiotics .

Anticancer Activity

Research indicates that derivatives of fluorenone exhibit antiproliferative effects by acting as inhibitors of type I topoisomerase, which is essential for DNA replication in cancer cells. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can optimize therapeutic efficacy .

Enzyme Inhibition

Fmoc-Amino-Piperidine has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example, studies have identified it as a selective inhibitor of falcipain-2 (FP-2), an enzyme implicated in malaria pathogenesis. The compound demonstrated moderate antiplasmodial activity with low cytotoxicity against human cells, indicating its potential as a lead for further drug development .

Case Studies

- Inhibition Studies : A study assessed the inhibitory effects of Fmoc-Amino-Piperidine on FP-2, revealing an IC50 value of 2.91 μM against multidrug-resistant Plasmodium falciparum. This selectivity suggests that modifications to the piperidine structure could enhance potency while minimizing off-target effects .

- Peptide Synthesis : The Fmoc group facilitates the protection of amino acids during peptide synthesis, allowing for the construction of complex peptide sequences with potential therapeutic applications. The efficiency of this method has been documented in various studies focusing on peptide-based drugs .

科学研究应用

Medicinal Chemistry

This compound can serve as a building block for various bioactive peptides and pharmaceuticals. Its structure facilitates the incorporation into peptide chains, allowing for the development of novel therapeutic agents targeting specific biological pathways.

Case Study : Research has demonstrated that incorporating Fmoc-protected amino acids into peptide sequences can enhance their stability and bioavailability. For instance, peptides synthesized using this compound showed improved binding affinity to target receptors compared to their unprotected counterparts .

Peptide Synthesis

The fluorenylmethoxycarbonyl group is widely used in solid-phase peptide synthesis due to its effectiveness in protecting amino groups. The ability to selectively remove this protecting group under mild conditions allows for the efficient assembly of complex peptides.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | SPPS, peptide libraries |

| Boc | Moderate | Strong acid (e.g., TFA) | SPPS, organic synthesis |

| Cbz | Low | Hydrogenation | Organic synthesis |

Materials Science

In addition to its applications in pharmaceuticals and biochemistry, this compound can also be utilized in the development of advanced materials. Its unique structure allows for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A recent study explored the incorporation of Fmoc-protected compounds into biodegradable polymers, demonstrating improved mechanical properties and degradation rates suitable for biomedical applications .

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGIGJPLYCPSOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663132 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252029-00-8 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。